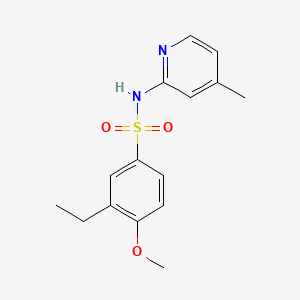![molecular formula C16H19NO2S B2605102 N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-methylbenzamide CAS No. 2097860-95-0](/img/structure/B2605102.png)
N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-methylbenzamide is a synthetic organic compound characterized by the presence of a thiophene ring, a benzamide group, and a hydroxypropyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Starting Materials: : The synthesis of N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-methylbenzamide typically begins with commercially available starting materials such as 2-methylbenzoic acid, thiophene-3-carboxaldehyde, and appropriate reagents for the formation of the hydroxypropyl chain.
-
Step-by-Step Synthesis
Step 1: : 2-methylbenzoic acid is converted to its acyl chloride derivative using thionyl chloride (SOCl₂) under reflux conditions.
Step 2: : The 2-methylbenzoyl chloride is then reacted with 2-amino-2-hydroxypropylthiophene in the presence of a base such as triethylamine (TEA) to form the desired benzamide.
Step 3: : The thiophene-3-carboxaldehyde is subjected to a Grignard reaction with a suitable Grignard reagent (e.g., methylmagnesium bromide) to introduce the hydroxypropyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: LiAlH₄, sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂), nitrating mixture (HNO₃/H₂SO₄)
Major Products
Oxidation: Formation of a ketone derivative
Reduction: Formation of an amine derivative
Substitution: Halogenated or nitrated thiophene derivatives
Scientific Research Applications
Chemistry
In chemistry, N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-methylbenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, this compound can be used to study the interactions of thiophene-containing molecules with biological targets. It may serve as a model compound for investigating the pharmacokinetics and pharmacodynamics of thiophene derivatives.
Medicine
Medically, this compound has potential applications as a therapeutic agent. Its structure suggests it could be explored for anti-inflammatory, antimicrobial, or anticancer properties, similar to other thiophene-based drugs.
Industry
In the industrial sector, this compound could be used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and other advanced materials due to the electronic properties of the thiophene ring.
Mechanism of Action
The mechanism of action of N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-methylbenzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxypropyl and benzamide groups could facilitate binding to biological macromolecules, while the thiophene ring might participate in π-π interactions or hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide: Similar in structure but lacks the hydroxypropyl group.
2-methylthiophene: Contains the thiophene ring but lacks the benzamide and hydroxypropyl groups.
N-(2-hydroxyethyl)-2-methylbenzamide: Similar benzamide structure but with a different substituent on the nitrogen.
Uniqueness
N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-methylbenzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the hydroxypropyl chain and the thiophene ring distinguishes it from simpler analogs, providing a broader range of applications and interactions.
Properties
IUPAC Name |
N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-12-5-3-4-6-14(12)15(18)17-11-16(2,19)9-13-7-8-20-10-13/h3-8,10,19H,9,11H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLMOCJLACKSVAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC(C)(CC2=CSC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![13-chloro-5-(2-thiophen-2-ylacetyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2605021.png)
![(E)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2605023.png)

![N-(4-fluoro-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B2605025.png)
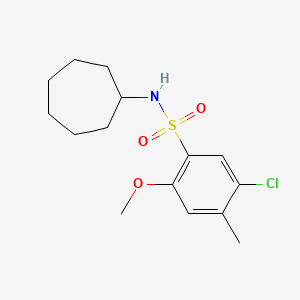
![N-[2-(1,3-thiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2605030.png)


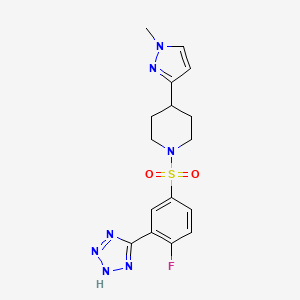
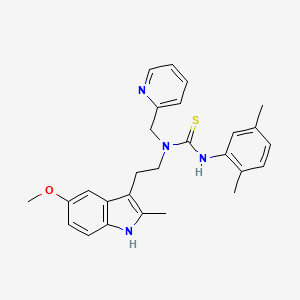
![ethyl 1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B2605037.png)
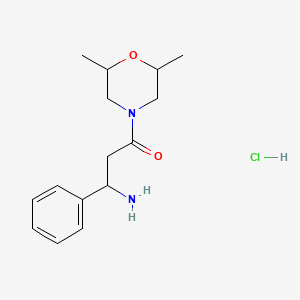
![3-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine](/img/structure/B2605040.png)
